molecular formula C9H9NS B103308 4-Methylbenzyl thiocyanate CAS No. 18991-39-4

4-Methylbenzyl thiocyanate

Cat. No.: B103308
CAS No.: 18991-39-4
M. Wt: 163.24 g/mol
InChI Key: DFKZGPBKYUQGAY-UHFFFAOYSA-N
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Description

4-Methylbenzyl thiocyanate is an organic compound with the molecular formula C₉H₉NS. It is a derivative of benzyl thiocyanate, where a methyl group is attached to the benzene ring. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylbenzyl thiocyanate can be synthesized through several methods. One common method involves the reaction of 4-methylbenzyl chloride with potassium thiocyanate in an aqueous medium. The reaction typically proceeds under mild conditions, yielding the desired thiocyanate compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Methylbenzyl thiocyanate undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.

Common Reagents and Conditions:

    Nucleophilic Substitution: This reaction involves the attack of nucleophiles on the electrophilic sites of the compound. For example, nucleophiles such as methoxide ion (MeO⁻) can attack the cyanide carbon, while amines prefer the benzylic carbon.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Major Products:

    Nucleophilic Substitution: The reaction with nucleophiles can generate products such as p-xylene-α-thiolate anion and cyanide ion.

    Oxidation and Reduction: These reactions can lead to the formation of various sulfur-containing compounds.

Scientific Research Applications

4-Methylbenzyl thiocyanate is widely used in scientific research due to its unique chemical properties. Some of its applications include:

    Chemistry: It serves as a valuable intermediate in the synthesis of sulfur-containing compounds.

    Biology: The compound is used in studies related to enzyme inhibition and protein modification.

    Medicine: Research on its potential therapeutic applications, including antibacterial and anticancer activities, is ongoing.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • Phenyl thiocyanate
  • Benzyl thiocyanate
  • Allyl thiocyanate

These compounds, like 4-methylbenzyl thiocyanate, are used in various chemical and biological research applications, but their specific properties and reactivities can vary based on their structures.

Properties

IUPAC Name

(4-methylphenyl)methyl thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS/c1-8-2-4-9(5-3-8)6-11-7-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKZGPBKYUQGAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60172419
Record name Thiocyanic acid, p-methylbenzyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60172419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18991-39-4
Record name Thiocyanic acid, p-methylbenzyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018991394
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiocyanic acid, p-methylbenzyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60172419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 18991-39-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Methylbenzyl thiocyanate
Reactant of Route 2
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4-Methylbenzyl thiocyanate
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4-Methylbenzyl thiocyanate
Reactant of Route 4
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4-Methylbenzyl thiocyanate
Reactant of Route 5
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4-Methylbenzyl thiocyanate
Reactant of Route 6
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4-Methylbenzyl thiocyanate
Customer
Q & A

Q1: 4-Methylbenzyl thiocyanate has three potential sites for nucleophilic attack. How does the nature of the nucleophile influence the site selectivity?

A1: this compound (4-MBTC) indeed presents three electrophilic sites: the benzylic carbon, the sulfur atom, and the cyano carbon. The research demonstrates that the site of nucleophilic attack is highly dependent on the attacking nucleophile's Highest Occupied Molecular Orbital (HOMO) energy level [].

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